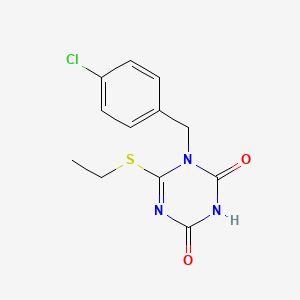
Thalidomide-NH-PEG3-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-PEG3-COOH is a synthesized compound that incorporates thalidomide, a hydrophilic polyethylene glycol spacer, and a carboxylic acid group. Thalidomide is known for its role as a ligand for E3 ubiquitin ligase, which recruits proteins for proteolytic destruction. This compound is used in proteolysis-targeting chimeras (PROTACs) technology, which aims to selectively degrade target proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-PEG3-COOH involves the conjugation of thalidomide with a polyethylene glycol spacer and a carboxylic acid group. The process typically starts with the activation of the carboxylic acid group, followed by coupling with the amine group of thalidomide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions: Thalidomide-NH-PEG3-COOH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The carboxylic acid group can participate in substitution reactions with amines or alcohols, forming new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as amines and alcohols, along with catalysts like 4-dimethylaminopyridine, are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thalidomide derivatives, while substitution reactions can produce various amide or ester derivatives .
科学的研究の応用
Thalidomide-NH-PEG3-COOH has a wide range of scientific research applications:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by selectively degrading pathogenic proteins.
Industry: Utilized in the production of specialized reagents and tools for biochemical research .
作用機序
The mechanism of action of Thalidomide-NH-PEG3-COOH involves its role as a ligand for E3 ubiquitin ligase. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This process selectively degrades specific proteins, thereby modulating cellular functions and pathways .
類似化合物との比較
Thalidomide-NH-PEG2-COOH: Similar structure but with a shorter polyethylene glycol spacer.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities .
Uniqueness: Thalidomide-NH-PEG3-COOH is unique due to its specific structure, which includes a longer polyethylene glycol spacer, enhancing its solubility and flexibility in forming PROTACs. This structural feature allows for more efficient recruitment and degradation of target proteins compared to its analogs .
特性
IUPAC Name |
3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O9/c26-18-4-3-17(20(29)24-18)25-21(30)15-2-1-14(13-16(15)22(25)31)23-6-8-33-10-12-34-11-9-32-7-5-19(27)28/h1-2,13,17,23H,3-12H2,(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFPHSMLSPHFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)

![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)
![2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8180484.png)
![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)

![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)






